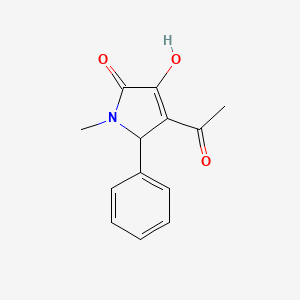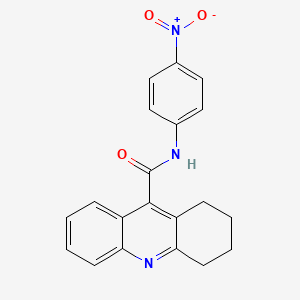![molecular formula C17H25ClN2O5S B5133190 3-chloro-N-(3-methoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5133190.png)
3-chloro-N-(3-methoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3-methoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as Compound A and is known for its ability to bind to specific receptors in the human body, thereby eliciting a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Compound A is complex and involves the binding of the compound to specific receptors in the human body. Specifically, Compound A has been shown to bind to the TRPM8 receptor, which is involved in the regulation of pain and inflammation. By binding to this receptor, Compound A is able to modulate the activity of various signaling pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Compound A has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. Specifically, it has been shown to inhibit the growth and proliferation of certain cancer cells, induce apoptosis, and modulate the activity of various signaling pathways involved in cancer progression. Additionally, Compound A has been shown to reduce inflammation and pain in animal models of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Compound A is its potent activity against cancer cells, making it a promising candidate for the development of new cancer therapeutics. Additionally, its anti-inflammatory and analgesic properties make it useful in the treatment of a range of inflammatory disorders. However, one of the main limitations of Compound A is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on Compound A. One area of interest is the development of new cancer therapeutics based on the compound. Additionally, there is interest in exploring the potential of Compound A for the treatment of other inflammatory disorders, such as arthritis and inflammatory bowel disease. Finally, there is interest in developing more efficient synthesis methods for the compound, which could help to overcome some of the limitations associated with its use in laboratory settings.
Méthodes De Synthèse
The synthesis of Compound A involves a series of chemical reactions that result in the formation of the final product. The process typically starts with the preparation of the appropriate starting materials, which are then subjected to various chemical transformations, including condensation reactions, reduction reactions, and coupling reactions. The final step involves purification of the product to obtain a highly pure form of Compound A.
Applications De Recherche Scientifique
Compound A has been widely studied for its potential applications in the field of medicinal chemistry. Specifically, it has been shown to have potent activity against certain types of cancer cells, making it a promising candidate for the development of new cancer therapeutics. Additionally, Compound A has been shown to have anti-inflammatory and analgesic properties, which could make it useful in the treatment of a range of inflammatory disorders.
Propriétés
IUPAC Name |
3-chloro-N-(3-methoxypropyl)-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O5S/c1-24-11-3-8-19-17(21)13-4-5-16(15(18)12-13)25-14-6-9-20(10-7-14)26(2,22)23/h4-5,12,14H,3,6-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFFQQNAZTYFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5133126.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B5133143.png)
![ethyl 4-[(3-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5133146.png)
![10-heptyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5133149.png)
![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B5133158.png)



![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5133182.png)

![N-[2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5133201.png)
